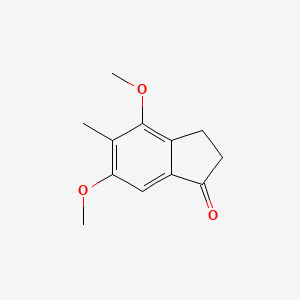

4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one

Descripción

Indanone Scaffold in Medicinal Chemistry

The indanone scaffold, characterized by a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety, has emerged as a privileged structure in medicinal chemistry due to its structural rigidity and versatility. This scaffold serves as a constrained analog of chalcones, which possess α,β-unsaturated ketone systems. The rigidity of the indanone core enhances metabolic stability and receptor binding specificity, making it advantageous for drug design. For example, arylidene indanone derivatives have demonstrated potent inhibitory activity against cholinesterases, a therapeutic target in Alzheimer’s disease, as well as tubulin depolymerization effects relevant to anticancer therapies. Additionally, substitutions on the indanone ring system, such as methoxy or hydroxy groups, significantly modulate electronic and steric properties, enabling fine-tuning of pharmacological activity. The scaffold’s adaptability is further evidenced by its applications in targeting adenosine receptors, dual-specificity phosphatases (DUSPs), and malaria parasites.

Discovery and Early Research on 4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one

The compound this compound represents a structurally optimized derivative within the indanone family. Early research on this molecule was driven by the broader exploration of methoxy-substituted indanones, which gained prominence due to their enhanced pharmacokinetic profiles compared to hydroxylated analogs. Synthetic routes to such compounds typically involve aldol condensation reactions between substituted 1-indanones and benzaldehydes, followed by selective methylation. For instance, the synthesis of 5,6-dimethoxy-1-indanone—a closely related analog—involves methylation of 4-hydroxy-1-indanone under basic conditions.

Physical and chemical properties of this compound can be extrapolated from structurally similar compounds. For example, 5,6-dimethoxy-1-indanone exhibits a melting point of 118–120°C and a boiling point of 139°C at 2 mmHg. The introduction of a methyl group at the C5 position likely enhances lipophilicity, as evidenced by the increased density (1.1503 g/cm³) and refractive index (1.4600) observed in analogs. Early pharmacological studies focused on its potential as a precursor in the synthesis of neurologically active compounds, given the established role of methoxy-substituted indanones in modulating adenosine receptor affinity.

Position in the Broader Family of Substituted Indanones

This compound occupies a unique niche within the substituted indanone family due to its distinct substitution pattern. Compared to simpler derivatives like 5,6-dimethoxy-1-indanone, the addition of a methyl group at C5 introduces steric effects that may influence conformational flexibility and receptor interactions. Methoxy groups at C4 and C6 contribute electron-donating effects, enhancing aromatic ring electron density and potentially improving binding to hydrophobic pockets in target proteins.

The table below contrasts key structural and physicochemical properties of selected indanone derivatives:

Structurally, the 4,6-dimethoxy-5-methyl derivative aligns with trends observed in adenosine receptor antagonists, where methoxy substitutions on the indanone ring (ring A) synergize with aromatic substitutions on ring B to enhance binding affinity. For instance, methoxy groups at C4 in 2-benzylidene-1-indanones improved A₁ and A₂ₐ adenosine receptor affinity by 10- to 12-fold compared to hydroxylated analogs. These findings suggest that the methyl and methoxy groups in 4,6-dimethoxy-5-methyl-1-indanone may similarly optimize interactions with biological targets, though empirical validation is required.

Propiedades

IUPAC Name |

4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVIHVKYWYOEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)CCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is used as a starting material. This compound can be synthesized by reacting formaldehyde and dimethylamine under argon gas .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

Research has shown that derivatives of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one exhibit notable antimicrobial properties. A study conducted on synthesized compounds revealed varying degrees of antibacterial activity against several bacterial strains. The evaluation was performed using the agar diffusion method, where the zone of inhibition was measured to determine efficacy.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | 15 | 0.5 mg/mL |

| Compound B | 10 | 1.0 mg/mL |

| Compound C | 20 | 0.25 mg/mL |

These findings indicate that modifications to the indene structure can enhance antimicrobial effectiveness, making it a candidate for further development in pharmaceutical applications .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties. Molecular docking studies suggest that it interacts effectively with specific protein targets involved in cancer cell proliferation. For instance, binding energy calculations indicated strong interactions with the DNA gyrase enzyme, which plays a crucial role in bacterial DNA replication and is a target for anti-cancer drugs .

Material Science Applications

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential as additives in polymer formulations. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Preliminary studies indicate that these compounds can act as effective stabilizers against thermal degradation in polyolefins .

Case Studies

Synthesis and Characterization

A notable study synthesized a series of derivatives based on the indene structure, demonstrating various substitution patterns and their effects on biological activity. The synthesis involved reactions with different aldehydes and ketones under basic conditions, followed by purification through recrystallization techniques .

Evaluation of Properties

The synthesized compounds were characterized using spectral techniques such as NMR and IR spectroscopy to confirm their structures. The study included comprehensive evaluations of their physical properties, including solubility and stability under various conditions.

Mecanismo De Acción

The mechanism of action of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it increases acetylcholine concentrations in the brain, improving cholinergic function and potentially alleviating symptoms of Alzheimer’s disease .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position and Electronic Effects: The 4,6-dimethoxy-5-methyl derivative exhibits enhanced electron density compared to 5,6-dimethoxy-1-indanone (CAS 2107-69-9) due to the methyl group, increasing hydrophobicity (higher LogP) .

- Biological Activity : Compounds like 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one demonstrate allelopathic activity, whereas the target compound’s applications are primarily synthetic, reflecting differences in functional groups .

- Reactivity : The nitrobenzylidene derivative () undergoes condensation reactions for opioid receptor studies, contrasting with the target compound’s role in Friedel-Crafts or nucleophilic acylations .

Physical and Chemical Properties

- Solubility : The target compound’s LogP (~2.1) indicates moderate hydrophobicity, suitable for organic solvents. In contrast, 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (LogP ~1.5) is more polar due to the hydroxyl group .

- Crystallography : Benzylidene derivatives (e.g., ) form distinct crystal packing due to π-π interactions, whereas the target compound’s methyl and methoxy groups may favor different intermolecular forces .

- Spectroscopy : NMR and HRMS data (e.g., ) differentiate analogs based on substituent-induced shifts. For example, the methyl group in the target compound would produce distinct ¹H NMR signals at δ ~2.3 ppm .

Actividad Biológica

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one (CAS Number: 57122-06-2) is a synthetic organic compound that belongs to the indanone family. Its molecular formula is C12H14O3, and it features methoxy and methyl substituents that contribute to its unique biological properties. This article explores the biological activities associated with this compound, particularly its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer's disease (AD) treatment.

The compound has notable chemical characteristics that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one |

| InChI | InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3 |

The primary mechanism of action for this compound is its inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for hydrolyzing acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine. This action is particularly beneficial in treating cognitive deficits associated with Alzheimer's disease. The compound's interaction with AChE enhances cholinergic neurotransmission, which may alleviate symptoms of cognitive decline .

Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's potential as a therapeutic agent against Alzheimer's disease through AChE inhibition. For instance:

- In Vitro Studies : Research demonstrated that this compound exhibited significant AChE inhibitory activity compared to other tested compounds. The inhibition percentage was quantified using standard assays involving acetylthiocholine iodide as a substrate .

- Molecular Docking Studies : Computational analyses indicated that this compound binds effectively to the active site of AChE with favorable binding energies. The binding interactions were further analyzed through molecular dynamics simulations to assess stability and interaction profiles over time .

Comparison with Other Compounds

To contextualize its efficacy, a comparison was made with known AChE inhibitors such as Donepezil:

| Compound | Binding Energy (kcal/mol) | Activity Level |

|---|---|---|

| 4,6-Dimethoxy-5-methyl... | -107.908 | Moderate |

| Donepezil | -130.394 | High |

This table illustrates that while 4,6-dimethoxy-5-methyl... shows promising activity, it may not surpass the efficacy of established drugs like Donepezil but could serve as a valuable lead compound for further development .

Therapeutic Potential

The therapeutic implications of this compound extend beyond AChE inhibition:

- Cognitive Enhancement : In preclinical models of Alzheimer’s disease, compounds structurally similar to 4,6-dimethoxy... have shown potential in improving cognitive function and memory retention .

- Pharmacokinetics and Safety : Ongoing studies are evaluating the pharmacokinetic profiles of this compound to ascertain its bioavailability and safety in vivo. The results will be critical for determining its viability as a therapeutic agent .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or cyclization of substituted indene precursors. For example, intermediates like 5-methyl-2,3-dihydro-1H-indene (CAS 874-35-1) can undergo methoxylation and methylation under controlled conditions . Key steps include:

- Protection/deprotection of functional groups : Methoxy groups are introduced via nucleophilic substitution or catalytic methylation.

- Cyclization : Acid-catalyzed intramolecular cyclization to form the indenone core.

- Purification : Column chromatography or recrystallization to isolate the product.

Reference Reactions : Analogous syntheses for difluoro and dimethyl derivatives (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one, CAS 161712-77-2) highlight the importance of substituent positioning and reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structure. For example, methoxy groups ( ~3.8–4.0 ppm) and carbonyl carbons ( ~200–210 ppm) are diagnostic .

- Infrared (IR) Spectroscopy : C=O stretching (~1700 cm) and aromatic C–O vibrations (~1250 cm) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., calculated for CHO: 206.0943 g/mol) and fragmentation patterns.

Advanced: How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO energy gaps indicate chemical stability and charge transfer potential. For a related indenone derivative, HOMO = -6.12 eV and LUMO = -2.34 eV suggest electrophilic reactivity .

- Electrostatic Potential Maps : Visualize electron-rich regions (methoxy groups) and electrophilic sites (carbonyl carbon).

- Global Reactivity Descriptors : Electronegativity (), chemical hardness (), and electrophilicity index () quantify reactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.